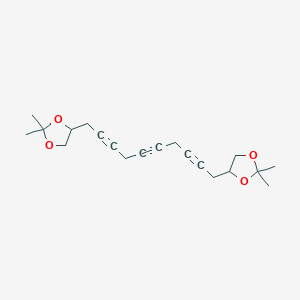
4,4'-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) is an organic compound characterized by its unique structure, which includes a deca-2,5,8-triyne backbone and two 2,2-dimethyl-1,3-dioxolane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) typically involves the coupling of appropriate alkyne precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the triyne backbone. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane).
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form corresponding diols or other oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, amine bases, potassium permanganate, osmium tetroxide, and hydrogen gas. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diols, while reduction reactions can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) involves its interaction with molecular targets and pathways. The compound’s triyne backbone allows it to participate in various chemical reactions, while the dioxolane groups provide stability and functionality. In biological systems, the compound may interact with cellular components, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: A related compound with similar dioxolane groups but different backbone structure.
(4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyldioxolane-4,5-dimethanol: Another compound with dioxolane groups and a different substitution pattern.
Uniqueness
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) is unique due to its triyne backbone, which imparts distinct chemical reactivity and potential applications. The combination of the triyne structure with the dioxolane groups makes it a versatile compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
112681-61-5 |
|---|---|
Formule moléculaire |
C20H26O4 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4-[10-(2,2-dimethyl-1,3-dioxolan-4-yl)deca-2,5,8-triynyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C20H26O4/c1-19(2)21-15-17(23-19)13-11-9-7-5-6-8-10-12-14-18-16-22-20(3,4)24-18/h17-18H,7-8,13-16H2,1-4H3 |
Clé InChI |
WYPFOGADBWUPKE-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CC#CCC#CCC#CCC2COC(O2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
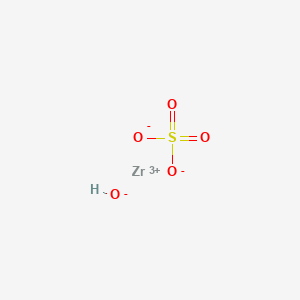
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
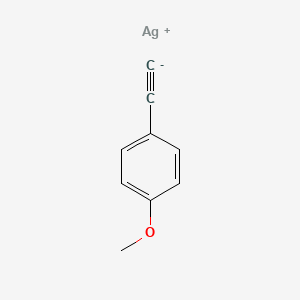
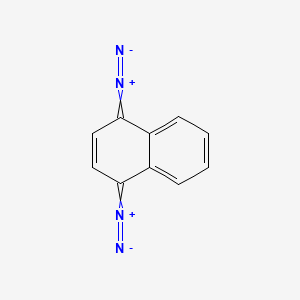

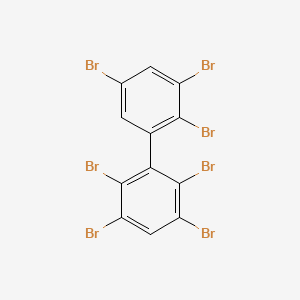
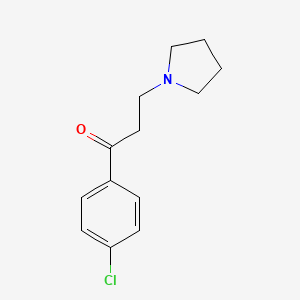
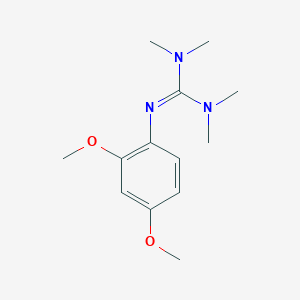


![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
